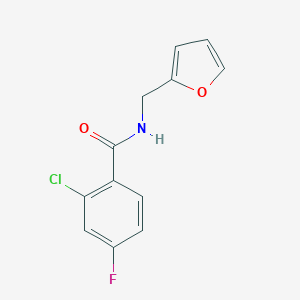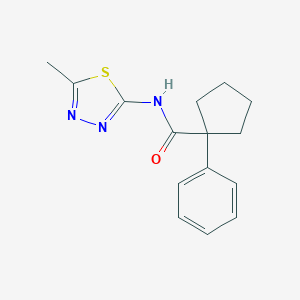
5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of thiophene and is commonly referred to as Br-FMS. The purpose of
Mecanismo De Acción
The mechanism of action of Br-FMS involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance. Additionally, Br-FMS has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Br-FMS are related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in bicarbonate ion production, which can have effects on acid-base balance and fluid secretion. Additionally, the anticancer properties of Br-FMS are related to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Br-FMS in lab experiments is its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in physiological processes. Additionally, its anticancer properties make it a potential candidate for cancer therapy. However, one limitation of using Br-FMS is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Br-FMS. One potential direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of Br-FMS and its effects on physiological processes. Finally, the development of new synthesis methods for Br-FMS could lead to improved purity and yield, making it more widely available for research purposes.
Métodos De Síntesis
The synthesis of Br-FMS involves the reaction of 5-bromo-2-thiophenesulfonamide with 2-furylmethylamine in the presence of a base catalyst. This method has been reported in the literature and has been used in numerous studies to produce Br-FMS with high purity and yield.
Aplicaciones Científicas De Investigación
Br-FMS has been used in a variety of scientific research studies due to its unique properties. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in a variety of physiological processes such as acid-base balance and fluid secretion. Br-FMS has also been shown to have anticancer properties, specifically against breast cancer cells.
Propiedades
Nombre del producto |
5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C9H8BrNO3S2 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
5-bromo-N-(furan-2-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8BrNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2 |
Clave InChI |
UDCJJUUXLSPRFR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br |
SMILES canónico |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















